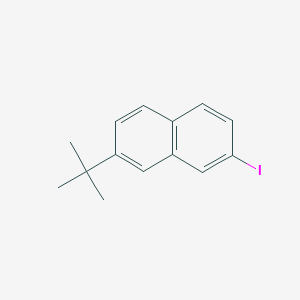

2-tert-Butyl-7-iodonaphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Chemical Synthesis

Naphthalene (C₁₀H₈), a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, and its derivatives are cornerstone molecules in organic chemistry. ijrpr.com Their rigid, planar structure and delocalized π-electron system make them exceptionally versatile scaffolds for synthesizing a vast range of organic compounds. ijrpr.comresearchgate.net These derivatives are crucial intermediates in the manufacturing of various industrial and commercial products, including dyes, pigments, agrochemicals, and pharmaceuticals. ijrpr.comresearchgate.net The ability to introduce functional groups at different positions on the naphthalene core allows for the precise modification of its electronic and steric characteristics. This tunability is instrumental in creating materials with specific optical, electronic, and biological properties. nih.gov The extensive applications of naphthalene derivatives in fields like materials science and drug discovery underscore their enduring importance in chemical research. ijrpr.comontosight.ai

Strategic Importance of Bulky Alkyl and Halogen Functionalization in Polycyclic Aromatic Hydrocarbon Systems

The introduction of bulky alkyl groups, such as a tert-butyl group, onto polycyclic aromatic hydrocarbons (PAHs) is a key strategy in synthetic chemistry. These sterically demanding groups can dictate the regioselectivity of subsequent chemical reactions by physically obstructing certain reactive sites on the aromatic core. nih.gov This steric hindrance is also leveraged to control the aggregation and solid-state packing of molecules, a critical factor in the design of organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, bulky substituents can significantly improve the solubility of large, often insoluble, PAHs, which simplifies their handling, processing, and characterization. nih.govrsc.orgscispace.com

Halogenation, particularly iodination, of PAHs is another vital synthetic tool. The carbon-iodine bond is relatively labile, making iodine an excellent leaving group in a multitude of cross-coupling reactions. nih.gov This property facilitates the straightforward incorporation of a wide variety of functional groups—including aryl, alkyl, and amino moieties—through powerful catalytic methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govacs.org The versatility of iodo-functionalized PAHs makes them highly prized intermediates for assembling complex molecular architectures. nih.gov

Research Focus on the Sterically Hindered and Iodinated Naphthalene Scaffold

The chemical compound 2-tert-Butyl-7-iodonaphthalene is a prime example of a molecule that strategically combines both a bulky alkyl group and a halogen substituent on a naphthalene framework. The tert-butyl group at the 2-position and the synthetically adaptable iodine atom at the 7-position create a unique and valuable building block for organic synthesis. The research interest in this particular scaffold stems from the desire to understand the interplay between steric and electronic effects in directing chemical reactivity.

The steric bulk of the tert-butyl group can influence the outcomes of cross-coupling reactions at the distant 7-position, potentially leading to unique product selectivities or reaction kinetics. This specific substitution pattern makes this compound a compelling candidate for investigating structure-property relationships in the development of novel functional organic materials.

Below is a data table summarizing key properties of the subject compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₅I |

| Molecular Weight | 310.17 g/mol |

| CAS Number | 126535-35-9 |

The synthesis of this compound can be approached through various routes, often involving the functionalization of a pre-existing naphthalene derivative. The table below lists some potential precursors.

| Compound Name | Role in Synthesis |

| 2-tert-Butylnaphthalene | A potential starting material for a subsequent iodination reaction. |

| 2-Iodonaphthalene | A possible precursor that could undergo a Friedel-Crafts tert-butylation. |

| 7-Iodo-2-naphthol | An intermediate that could be converted to the final product. |

The strategic positioning of the tert-butyl and iodo groups on the naphthalene scaffold of this compound provides chemists with a powerful tool for constructing intricate molecular structures with controlled three-dimensional shapes and tailored electronic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

648933-96-4 |

|---|---|

Molecular Formula |

C14H15I |

Molecular Weight |

310.17 g/mol |

IUPAC Name |

2-tert-butyl-7-iodonaphthalene |

InChI |

InChI=1S/C14H15I/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12/h4-9H,1-3H3 |

InChI Key |

GRWIIVMYPRPMQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)I |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Tert Butyl 7 Iodonaphthalene

Electronic Structure and Molecular Orbital Analysis

The introduction of tert-butyl and iodo substituents at the C2 and C7 positions, respectively, significantly modulates the electronic landscape of the naphthalene (B1677914) system. The tert-butyl group primarily acts as a weak electron-donating group through hyperconjugation, while the iodine atom exhibits a dual electronic role: it is electron-withdrawing through its inductive effect (-I) due to its electronegativity, and electron-donating through its mesomeric effect (+M) via its lone pairs.

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For substituted naphthalenes, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com

For a disubstituted naphthalene like 2-tert-Butyl-7-iodonaphthalene, the substituents influence the HOMO and LUMO energies. The electron-donating tert-butyl group tends to raise the HOMO energy, while the interplay of iodine's inductive and mesomeric effects alters both HOMO and LUMO levels. Generally, substitution on the naphthalene ring leads to a reduction in the HOMO-LUMO gap compared to the parent naphthalene molecule (which has a calculated gap of approximately 4.75 eV). samipubco.com This reduction implies increased reactivity and a shift in electronic absorption spectra to longer wavelengths.

Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.9 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.3 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Indicator of chemical reactivity and electronic transitions. |

| Ionization Potential | ~ 5.9 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 1.3 eV | Energy released upon gaining an electron. |

Note: These values are illustrative, based on general trends observed for substituted naphthalenes and have been estimated from DFT calculations on analogous systems. researchgate.netsamipubco.com

Natural Bond Orbital (NBO) analysis, performed as part of DFT calculations, provides insight into charge distribution and specific bonding interactions. nih.gov In this compound, the carbon atom bonded to the iodine (C7) would exhibit a partial positive charge due to the electronegativity of iodine. Conversely, the iodine atom would carry a partial negative charge. The tert-butyl group, being weakly electron-donating, would slightly increase the electron density on the carbon atom to which it is attached (C2) and, to a lesser extent, on the aromatic system through delocalization.

The C-I bond is significantly polarized and weaker than C-H or C-C bonds, making it a potential site for chemical reactions. The naphthalene core itself is characterized by delocalized π-orbitals, which are perturbed by the substituents. The HOMO is typically a π-orbital distributed across the naphthalene rings, while the LUMO is a π* anti-bonding orbital. researchgate.net The presence of substituents breaks the symmetry of these orbitals compared to unsubstituted naphthalene.

Conformational Analysis and Assessment of Steric Repulsion Effects of the tert-Butyl Group

The tert-butyl group is sterically demanding due to its bulky nature. libretexts.org Its presence at the C2 position of the naphthalene ring influences the local geometry and can hinder the approach of reactants. Computational geometry optimization studies on crowded naphthalenes have shown significant distortions from planarity to alleviate steric strain. nih.gov

Table 2: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Description |

|---|---|---|

| C(2)-C(tert-Butyl) bond length | ~ 1.54 Å | Standard sp²-sp³ carbon-carbon single bond. |

| C(7)-I bond length | ~ 2.10 Å | Typical aromatic carbon-iodine bond length. |

| Dihedral Angle (C1-C2-C(tBu)-C(Me)) | ~ 60°/180° | Represents the staggered conformation of the tert-butyl group. |

| Naphthalene Ring Flatness | < 1° deviation from planarity | The core aromatic system remains largely planar. |

Note: Values are illustrative and based on standard bond lengths and conformational principles from computational studies of similar molecules. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, UV-Vis, IR)

Computational methods are powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nrel.govrsc.org

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.net For this compound, the calculations would predict distinct signals for each unique carbon and hydrogen atom. The tert-butyl protons would appear as a sharp singlet around 1.4 ppm. The aromatic protons would show a complex splitting pattern in the range of 7.5-8.0 ppm. In the ¹³C spectrum, the quaternary carbon of the tert-butyl group would be found around 35 ppm, and its methyl carbons around 31 ppm. The carbon atom attached to the iodine (C7) would be significantly shifted to a higher field (lower ppm value, ~90-100 ppm) due to the heavy atom effect.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. arxiv.org Naphthalene exhibits characteristic absorption bands corresponding to π-π* transitions. The presence of the tert-butyl and iodo groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. researchgate.net

IR Spectroscopy: DFT calculations can predict vibrational frequencies. nih.gov The computed IR spectrum for this compound would show characteristic C-H stretching frequencies for the aromatic ring (around 3100-3000 cm⁻¹) and the tert-butyl group (around 2950-2850 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies in the far-infrared region.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value (Illustrative) |

|---|---|---|

| ¹H NMR | δ (tert-Butyl H) | ~ 1.4 ppm (singlet, 9H) |

| δ (Aromatic H) | 7.5 - 8.0 ppm (multiplets, 6H) | |

| ¹³C NMR | δ (C-I) | ~ 95 ppm |

| δ (Aromatic C-H, C-C) | 125 - 135 ppm | |

| UV-Vis | λ_max | ~ 230 nm, 280 nm, 320 nm |

| IR | ν (Aromatic C-H) | ~ 3050 cm⁻¹ |

| ν (Aliphatic C-H) | ~ 2960 cm⁻¹ | |

| ν (Aromatic C=C) | ~ 1590 cm⁻¹ |

Note: These predictions are based on established principles and computational data for analogous substituted naphthalenes. nih.govresearchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the energy barriers that govern reaction rates. For this compound, a key area of interest is its reactivity in electrophilic aromatic substitution reactions.

Electrophilic substitution on the naphthalene ring is a well-studied process. The position of the attack is determined by the stability of the intermediate carbocation (the naphthalenonium or sigma complex). DFT calculations can be used to model the structures and energies of these intermediates and the transition states leading to them. nih.gov

By calculating the activation energy (the energy difference between the reactants and the transition state) for attack at each possible position, the most favorable reaction pathway can be predicted. youtube.com This involves locating the transition state structure on the potential energy surface, which is a first-order saddle point, and confirming it by frequency analysis (it should have exactly one imaginary frequency). youtube.com Such calculations would reveal, for instance, whether nitration or halogenation would preferentially occur at the C1, C3, C4, C5, C6, or C8 positions and what the relative rates would be.

Insights into Regioselective Pathways

The substitution pattern of this compound, with an electron-donating alkyl group and an electron-withdrawing, yet ortho-, para-directing, iodo group at distal positions on the naphthalene scaffold, presents an interesting case for studying the regioselectivity of further chemical transformations. Computational methods are instrumental in predicting the most probable sites for electrophilic or nucleophilic attack, as well as in reactions involving metal-catalyzed C-H functionalization. nih.govresearchgate.netresearchgate.net

Theoretical calculations, particularly those that map the electron density and molecular orbitals, can offer profound insights. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively. For electrophilic aromatic substitution, regions of the molecule with a higher HOMO density are more susceptible to attack.

Computational models can quantify these effects by calculating the energies of the intermediates formed upon electrophilic attack at each available position on the naphthalene ring. The stability of these intermediates, often referred to as sigma complexes or Wheland intermediates, is a reliable predictor of the reaction's regiochemical outcome. nih.gov A lower energy for a given intermediate corresponds to a more favorable reaction pathway.

Below is a hypothetical interactive data table illustrating the sort of results that a DFT study might yield for the electrophilic bromination of this compound. The calculated relative energies of the Wheland intermediates for substitution at each possible position would provide a clear picture of the preferred reaction pathway.

| Position of Bromination | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C-1 | +2.5 | Minor |

| C-3 | +1.8 | Minor |

| C-4 | +3.0 | Minor |

| C-5 | +0.5 | Major |

| C-6 | 0.0 | Major |

| C-8 | +4.2 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of insights gained from computational studies.

These computational findings would suggest that electrophilic attack is most likely to occur at the C-6 and C-5 positions, influenced by the directing effects of the iodo and tert-butyl groups, respectively.

Application of Advanced Computational Methods (e.g., Machine Learning in Electronic Structure)

The advent of machine learning (ML) has begun to revolutionize the field of computational chemistry, offering the potential to predict molecular properties with the accuracy of high-level quantum chemical calculations at a fraction of the computational cost. nih.govacs.orgresearchgate.net For a molecule like this compound, ML models can be trained on large datasets of related polycyclic aromatic hydrocarbons (PAHs) to predict a variety of electronic properties. acs.orgbiorxiv.org

One of the key applications of machine learning in this context is the development of quantitative structure-property relationship (QSPR) models. nih.gov These models learn the complex relationships between a molecule's structure and its electronic characteristics, such as ionization potential, electron affinity, and HOMO-LUMO gap. acs.orgacs.org For this compound, a trained ML model could rapidly predict these properties, which are fundamental to understanding its reactivity and potential applications in materials science.

The process of applying machine learning to predict the electronic structure of this compound would typically involve the following steps:

Data Curation: A large dataset of substituted naphthalenes and other PAHs with their computationally or experimentally determined electronic properties would be assembled.

Descriptor Generation: Each molecule in the dataset, including this compound, would be represented by a set of numerical descriptors that encode its structural features.

Model Training: An ML algorithm, such as a neural network or a gradient boosting model, would be trained on the dataset to learn the mapping from the molecular descriptors to the electronic properties.

Prediction: The trained model could then be used to predict the electronic properties of this compound with high accuracy.

Below is an illustrative interactive data table showing how a machine learning model could predict the electronic properties of this compound compared to naphthalene.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.12 | -1.98 | 4.14 |

| This compound | -5.95 | -2.20 | 3.75 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential applications of machine learning in predicting the electronic properties of molecules.

Such predictions can guide experimental efforts by identifying molecules with desired electronic characteristics for applications in organic electronics or as pharmaceutical intermediates. As machine learning methods continue to develop, their integration with traditional computational chemistry approaches will undoubtedly provide even more powerful tools for the study of complex organic molecules.

Utility of 2 Tert Butyl 7 Iodonaphthalene in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and photophysical properties, which make them suitable for applications in materials science. 2-tert-Butyl-7-iodonaphthalene serves as a key precursor in the synthesis of elaborate PAH frameworks, including functionalized fluoranthenes and sterically hindered phenanthrene analogs.

While direct, specific examples of the synthesis of functionalized fluoranthenes starting from this compound are not extensively documented in widely available literature, the general strategies for fluoranthene synthesis allow for a hypothetical pathway. Palladium-catalyzed reactions, such as Suzuki or Stille coupling, could be employed to introduce an aryl or vinyl group at the 7-position of the naphthalene (B1677914) core. Subsequent intramolecular C-H activation or other cyclization methods could then be used to form the five-membered ring characteristic of the fluoranthene system. The tert-butyl group at the 2-position would be expected to influence the electronic properties and solubility of the resulting functionalized fluoranthene.

The synthesis of sterically hindered phenanthrenes and other angularly fused aromatic systems is of interest for creating materials with tailored electronic properties and for studying the effects of steric strain on aromatic systems. Methodologies for synthesizing sterically hindered phenanthrenes often involve acid-catalyzed bisannulation reactions or palladium-catalyzed annulation of biaryl compounds with alkynes researchgate.netrsc.org. In this context, this compound could be envisioned as a starting material. For instance, a Suzuki or Sonogashira coupling at the 7-position could introduce a suitably substituted aryl or alkynyl group. This intermediate could then undergo a subsequent cyclization reaction to form the phenanthrene core. The presence of the tert-butyl group would introduce significant steric bulk, leading to the formation of hindered phenanthrene analogs with unique structural and electronic characteristics.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials mdpi.comresearchgate.netnih.govfrontiersin.org. The carbon-iodine bond in this compound is particularly well-suited for the introduction of nitrogen-containing functionalities through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The synthesis of imidazoline and pyrrole ring systems often involves the coupling of a primary or secondary amine with a suitable electrophile, followed by cyclization. Starting with this compound, a Buchwald-Hartwig amination could be used to introduce an amino group at the 7-position. This amino-functionalized naphthalene derivative could then serve as a key intermediate. For the synthesis of an imidazoline ring, this intermediate could be reacted with an aldehyde and another amine component. For pyrrole synthesis, a reaction with a 1,4-dicarbonyl compound or its equivalent would lead to the formation of the pyrrole ring fused or appended to the naphthalene scaffold.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse and complex small molecules for high-throughput screening and drug discovery acs.orgresearcher.lifeacs.orgnih.gov. The naphthalene scaffold is a common core structure in many biologically active compounds. The ability to functionalize this compound at the 7-position through various cross-coupling reactions makes it an attractive starting point for DOS. By employing a range of coupling partners (e.g., amines, boronic acids, alkynes), a diverse array of substituents can be introduced, leading to a library of compounds with varied three-dimensional shapes and functionalities. The tert-butyl group can further enhance skeletal diversity by influencing the conformational preferences of the resulting molecules.

Role in the Synthesis of Advanced Materials Precursors (e.g., Graphene Nanoribbons)

Graphene nanoribbons (GNRs), which are narrow strips of graphene, have emerged as promising materials for next-generation electronics due to their tunable electronic properties mdpi.comresearchgate.net. The bottom-up synthesis of GNRs from molecular precursors allows for precise control over their width and edge structure. While the direct use of this compound as a precursor for GNRs is not prominently reported, iodinated aromatic compounds are known to be valuable in on-surface synthesis protocols. The iodine atom can facilitate surface-assisted polymerization reactions, such as Ullmann coupling, to form polymeric chains that are then cyclodehydrogenated to form the final GNR structure. The tert-butyl groups could potentially influence the self-assembly of the precursor molecules on the surface and the properties of the resulting GNRs.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Synthesis

An extensive review of scientific literature and chemical databases reveals a significant scarcity of published research on the chemical compound this compound, particularly concerning its application in advanced organic synthesis. Consequently, a detailed, evidence-based article focusing on the strategic exploitation of its iodide leaving group for the assembly of complex molecules, as per the specified requirements, cannot be generated at this time.

The intended exploration of this compound in various palladium-catalyzed cross-coupling reactions—such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations—relies on the availability of experimental data, including reaction conditions, catalyst systems, and yields. However, searches for the use of this specific substituted naphthalene in such transformations did not yield any concrete examples or detailed studies in peer-reviewed journals or chemical depositories.

While the iodide functional group on an aromatic system like naphthalene is well-established as an excellent leaving group in cross-coupling reactions due to the relatively weak carbon-iodine bond, the specific reactivity and utility of this compound remain undocumented in the public domain. The tert-butyl group at the 2-position would be expected to influence the electronic properties and solubility of the molecule, but without experimental data, any discussion of its precise effects on reaction outcomes would be purely speculative.

The creation of informative data tables detailing research findings is contingent on the existence of such research. The absence of studies utilizing this compound as a building block in the synthesis of more complex organic structures makes it impossible to fulfill the request for a thorough and scientifically accurate article based on diverse sources.

Therefore, until research featuring this compound is published and becomes accessible, a comprehensive analysis of its utility in advanced organic synthesis, as outlined, cannot be provided.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Highly Selective Functionalization of Naphthalene (B1677914)

The selective functionalization of the naphthalene core is a key objective in organic synthesis due to the prevalence of this structure in pharmaceuticals, organic ligands, and functional materials. rsc.orgrsc.orgnih.govrsc.org Traditional methods for creating substituted naphthalenes often lack precise control over regioselectivity. nih.govresearchgate.net Consequently, a major research frontier is the design of advanced catalytic systems that can direct reactions to specific positions on the naphthalene ring.

Recent breakthroughs have demonstrated the potential of transition metal catalysis to achieve high selectivity. For instance, chemists have successfully functionalized various positions on the naphthalene ring, including the C2, C4, C5, C6, C7, and C8 positions, by employing different catalytic strategies. rsc.orgrsc.org Ruthenium-catalyzed reactions have shown particular promise for remote C-H functionalization. rsc.orgrsc.orgnih.govrsc.org One innovative approach utilizes a P(III)-assisted ruthenium catalyst in a three-component reaction to synthesize multifunctional naphthalenes from simple starting materials. rsc.orgrsc.orgnih.gov Another ruthenium-based system, induced by tertiary phosphine, enables the selective functionalization of the remote C5 position. acs.org

These advanced catalytic methods are moving beyond simple two-component couplings to more complex multi-component reactions (MCRs). rsc.orgrsc.org MCRs are highly attractive as they allow for the efficient assembly of complex molecules from readily available and inexpensive starting materials in a single step. rsc.orgrsc.org The development of such catalytic systems that can control both chemo- and regioselectivity in multi-component settings is a significant area of future research.

| Catalyst System | Target Position | Reaction Type | Key Features |

| P(III)-assisted Ruthenium | Remote C-H | Three-component reaction | Modular synthesis of multifunctional naphthalenes. rsc.orgrsc.orgnih.gov |

| Tertiary Phosphine-induced Ruthenium | C5 | δ-bond activation | Excellent regioselectivity for a challenging remote position. acs.org |

| Palladium-AntPhos | Various | Suzuki-Miyaura coupling | High reactivity for sterically demanding aryl halides. rsc.org |

| Rhodium Complexes | C8 | Phosphine-directed C-H arylation | Selective peri-functionalization. researchgate.net |

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. This has led to the integration of green chemistry principles into the synthesis of naphthalene derivatives. Key areas of focus include the use of environmentally friendly solvents, the development of catalyst systems that operate under mild conditions, and the reduction of waste.

One promising approach is the use of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. This method has been successfully applied to the selective α-bromination of β-functionalized naphthalenes, offering high yields in a short time. researchgate.net Another strategy involves conducting reactions in water, the most environmentally benign solvent. For example, robust and fast palladium-catalyzed cross-coupling reactions have been developed using water and sodium chloride. nih.gov

Furthermore, research is being directed towards "skeletal editing" of heteroarenes as a novel route to substituted naphthalenes. This involves the transmutation of atoms within an aromatic ring system, which can provide a more atom-economical and efficient synthesis compared to traditional methods. nih.govresearchgate.net For instance, a nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed to provide easy access to a wide range of substituted naphthalenes using an inexpensive and commercially available ylide as the carbon source. nih.gov

Synergistic Experimental and Computational Research for Mechanistic Understanding and Rational Design

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methodologies. The synergy between experimental studies and computational chemistry has become an indispensable tool for elucidating complex reaction pathways. rsc.orgrsc.org This is particularly important for transition-metal-catalyzed reactions and for understanding the behavior of complex molecules like polycyclic aromatic compounds. rsc.orgbath.ac.ukbham.ac.uk

Computational methods, such as Density Functional Theory (DFT), allow researchers to model reaction intermediates and transition states, providing insights that are often difficult to obtain through experiments alone. nih.govresearchgate.netresearchgate.net For example, computational studies have been instrumental in understanding the regioselectivity observed in the C-H functionalization of naphthalenes. nih.gov They can also help to predict the outcomes of reactions and to design catalysts with improved activity and selectivity.

The study of aromatic stacking interactions, a key factor in the aggregation of polycyclic aromatic compounds, has greatly benefited from the combination of experimental techniques and theoretical calculations. rsc.org This collaborative approach is essential for building more accurate predictive models of these non-covalent interactions. rsc.org As computational power continues to increase, the synergy between theory and experiment is expected to play an even more significant role in advancing the field of organic synthesis. rsc.org

| Research Area | Experimental Techniques | Computational Methods | Key Insights |

| Naphthalene Functionalization | NMR, X-ray Crystallography | DFT, TST, RRKM | Understanding regioselectivity and reaction kinetics. nih.govresearchgate.netresearchgate.net |

| Aromatic Stacking Interactions | Dynamic Light Scattering, DOSY NMR | Molecular Dynamics Simulations | Elucidating the driving forces of molecular aggregation. bath.ac.ukbham.ac.uk |

| Catalysis | Kinetic Studies, In-situ Spectroscopy | Quantum Chemical Approaches | Rational design of catalysts and prediction of reaction outcomes. rsc.org |

Exploration of New Reactivity Modes for Bulky Halogenated Aromatics

Bulky halogenated aromatic compounds, such as "2-tert-Butyl-7-iodonaphthalene," often exhibit unique reactivity due to steric hindrance. rsc.orgnih.gov This steric bulk can influence the course of a reaction in unexpected ways, leading to the discovery of new reactivity modes.

A fascinating recent discovery is that severe steric hindrance can dramatically accelerate the activation of aryl halides by a Palladium(0) catalyst. nih.gov Counterintuitively, instead of inhibiting the reaction, the steric bulk promotes a one-electron, radical-based thermal activation pathway over the traditionally assumed two-electron oxidative addition process. nih.gov This finding challenges long-held assumptions in palladium catalysis and opens up new avenues for catalyst and substrate design.

The development of specialized ligands and catalysts is another key aspect of exploring new reactivity for sterically hindered substrates. For instance, the Pd-AntPhos catalyst has demonstrated high reactivity and a broad substrate scope in the Suzuki-Miyaura coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming the challenge of β-hydride elimination. rsc.org Similarly, the use of bis(tri-tert-butylphosphine)palladium has enabled the efficient cross-coupling of sterically hindered aryl silanolates with a wide range of aromatic halides under mild conditions. organic-chemistry.org The exploration of these unusual reactivities in bulky halogenated aromatics holds significant potential for the development of novel synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.